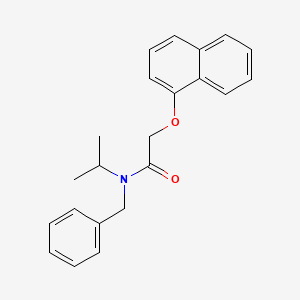![molecular formula C18H19ClN4O3 B12180208 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B12180208.png)
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Chloropyridazine Moiety: This step involves the chlorination of pyridazine using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Dihydrobenzo Dioxin Structure: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the chloropyridazine and dihydrobenzo dioxin structures with the piperidine-4-carboxamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Investigating its interactions with biomolecules and its role in cellular processes.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)piperidin-4-one: Shares the chloropyridazine and piperidine structures but lacks the dihydrobenzo dioxin moiety.
2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives: Similar dihydrobenzo dioxin structure but different functional groups.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is unique due to its combination of the chloropyridazine, dihydrobenzo dioxin, and piperidine-4-carboxamide structures. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19ClN4O3 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN4O3/c19-16-3-4-17(22-21-16)23-7-5-12(6-8-23)18(24)20-13-1-2-14-15(11-13)26-10-9-25-14/h1-4,11-12H,5-10H2,(H,20,24) |
InChI Key |
WILBQPGHKSUYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol](/img/structure/B12180129.png)


![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12180144.png)
![3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide](/img/structure/B12180149.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B12180156.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180163.png)

![N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide](/img/structure/B12180172.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12180183.png)
![2-(3-acetyl-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B12180189.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180191.png)


